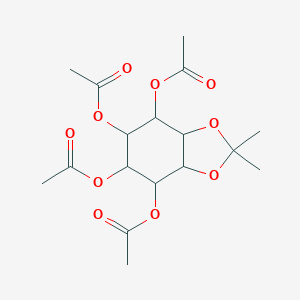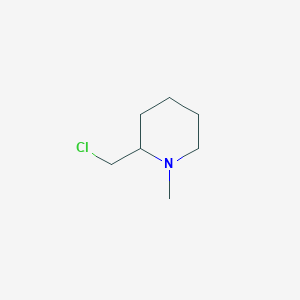
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one, also known as clozapine-N-oxide (CNO), is a synthetic compound that has been widely used in scientific research as a pharmacological tool to study the function of G protein-coupled receptors (GPCRs). CNO is a derivative of clozapine, an atypical antipsychotic drug that is used to treat schizophrenia and other psychiatric disorders. However, CNO is not approved for human use and is only used in laboratory experiments.
Mecanismo De Acción
CNO acts as an agonist for DREADDs, which are modified GPCRs that are not normally activated by endogenous ligands. When CNO binds to DREADDs, it induces a conformational change that activates downstream signaling pathways, leading to changes in neuronal activity and behavior.
Efectos Bioquímicos Y Fisiológicos
CNO has been shown to have a variety of effects on neuronal activity and behavior, depending on the specific DREADD that is activated and the brain region that is targeted. For example, CNO-induced activation of DREADDs in the prefrontal cortex can improve working memory performance in rodents, while activation of DREADDs in the amygdala can reduce anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNO as a pharmacological tool is its high selectivity for DREADDs, which allows for precise manipulation of neuronal activity in specific brain regions. CNO is also relatively stable and can be easily administered to animals via injection or oral gavage. However, one limitation of using CNO is that it can have off-target effects on other GPCRs, which can complicate data interpretation. In addition, CNO has a relatively short half-life in vivo, which can limit the duration of its effects.
Direcciones Futuras
There are many potential future directions for research using CNO and DREADDs. One area of interest is the development of new DREADDs with improved pharmacological properties, such as increased selectivity and longer half-life. Another area of interest is the use of CNO and DREADDs to study the neural circuits underlying complex behaviors such as social interaction and decision-making. Finally, CNO and DREADDs could be used in combination with other techniques such as optogenetics and chemogenetics to achieve even more precise control over neuronal activity in vivo.
Métodos De Síntesis
CNO can be synthesized using various methods, including the reaction of clozapine with nitrous acid or nitric oxide, or the reaction of clozapine with chloroform and sodium hydroxide. However, the most commonly used method involves the reaction of clozapine with thionyl chloride and then with methylamine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
CNO is widely used in scientific research as a pharmacological tool to study the function of GPCRs, particularly the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). DREADDs are genetically engineered GPCRs that can be selectively activated by synthetic ligands such as CNO. By using CNO to activate DREADDs, researchers can manipulate neuronal activity in specific brain regions and study the effects on behavior and physiology.
Propiedades
Número CAS |
134076-61-2 |
|---|---|
Nombre del producto |
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one |
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
8-chloro-2-methyl-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C10H10ClNO2/c1-6-4-10(13)12-8-3-2-7(11)5-9(8)14-6/h2-3,5-6H,4H2,1H3,(H,12,13) |
Clave InChI |
OBYMSPNSAICJJD-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=C(O1)C=C(C=C2)Cl |
SMILES canónico |
CC1CC(=O)NC2=C(O1)C=C(C=C2)Cl |
Sinónimos |
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)




![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)



![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)


